3-[(5-Fluoro-2-nitrophenyl)methyl]-2,3-dihydro-1,3-thiazol-2-one
Overview
Description
The compound “3-[(5-Fluoro-2-nitrophenyl)methyl]-2,3-dihydro-1,3-thiazol-2-one” is a complex organic molecule. It contains a thiazole ring, which is a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms . The molecule also contains a fluoro-substituted nitrophenyl group .
Scientific Research Applications
Antiviral Applications
Indole derivatives: , which share structural similarities with the compound , have been shown to possess significant antiviral activities . For instance, certain indole-based compounds have demonstrated inhibitory effects against influenza A and Coxsackie B4 virus . This suggests that our compound could potentially be synthesized and tested for its efficacy against similar viral pathogens, contributing to the development of new antiviral drugs.
Anticancer Research
The structural motif of indole is also present in compounds that have shown promising anticancer activities . Some derivatives have been identified with potent activity against specific cancer cell lines . By studying the biochemical interactions of “3-[(5-Fluoro-2-nitrophenyl)methyl]-2,3-dihydro-1,3-thiazol-2-one” with cancerous cells, researchers can explore new therapeutic avenues for cancer treatment.
Biochemical Studies
In biochemistry, the compound’s ability to interact with biological macromolecules could be pivotal. For example, it could serve as an inhibitor or activator in enzymatic reactions, affecting processes like iron acquisition in mycobacteria, which is crucial for their survival . Such studies can lead to a better understanding of bacterial metabolism and the development of targeted antibiotics.
Pharmacological Enhancements
The thiazole ring, a component of the compound, is known for its presence in drugs with various pharmacological effects, including neuroprotective and antitumor properties . Research into “3-[(5-Fluoro-2-nitrophenyl)methyl]-2,3-dihydro-1,3-thiazol-2-one” could yield insights into enhancing the efficacy and reducing the side effects of these drugs.
Materials Science
In materials science, the compound could be investigated for its polymorphic properties, as seen in similar compounds used in pharmaceuticals like olanzapine . Understanding its polymorphism could lead to advancements in the creation of materials with specific crystalline properties, which is essential for drug formulation.
Chemical Engineering Processes
Lastly, in chemical engineering, the compound’s synthesis and reactivity could be studied to optimize production processes. Its potential as an intermediate in synthesizing other valuable chemicals or as a catalyst in chemical reactions could be explored, leading to more efficient and cost-effective industrial practices .
properties
IUPAC Name |
3-[(5-fluoro-2-nitrophenyl)methyl]-1,3-thiazol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2O3S/c11-8-1-2-9(13(15)16)7(5-8)6-12-3-4-17-10(12)14/h1-5H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRMPCRURFDHKFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CN2C=CSC2=O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(5-Fluoro-2-nitrophenyl)methyl]-2,3-dihydro-1,3-thiazol-2-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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